alpha-Isobutoxytoluene

Description

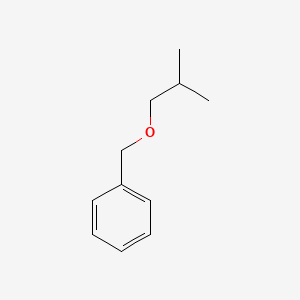

alpha-Isobutoxytoluene (chemical formula: C₁₀H₁₄O) is an organic compound characterized by a toluene backbone substituted with an isobutoxy group (-OCH₂CH(CH₃)₂) at the ortho (alpha) position. It is primarily utilized as a solvent in organic synthesis and as an intermediate in the production of fragrances, pharmaceuticals, and agrochemicals .

Properties

CAS No. |

940-49-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-methylpropoxymethylbenzene |

InChI |

InChI=1S/C11H16O/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

InChI Key |

ADHMUPZYLITZIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Isobutoxytoluene can be synthesized through the reaction of toluene with isobutyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the ether bond between the toluene and the isobutyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The use of catalysts such as sulfuric acid or other strong acids is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Alpha-Isobutoxytoluene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of benzaldehyde or benzoic acid.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

Alpha-Isobutoxytoluene is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: In studies involving the interaction of aromatic compounds with biological systems.

Industry: Used in the formulation of perfumes and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism of action of alpha-Isobutoxytoluene involves its interaction with molecular targets through its aromatic ring and ether functional group. The compound can participate in various chemical reactions, leading to the formation of different products that exert specific effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

| Property | This compound | alpha-Ethoxytoluene | para-Isobutoxytoluene |

|---|---|---|---|

| Molecular Weight | 164.24 g/mol | 136.19 g/mol | 164.24 g/mol |

| Boiling Point | 210–215°C | 185–190°C | 205–210°C |

| Solubility in Water | Low | Moderate | Low |

| Primary Applications | Solvent, synthesis | Pharmaceuticals | Fragrance intermediates |

- alpha-Ethoxytoluene : The shorter ethoxy group (-OCH₂CH₃) reduces steric hindrance and increases water solubility compared to this compound. This enhances its utility in pharmaceutical formulations where moderate polarity is advantageous .

- para-Isobutoxytoluene : The para-substituted isomer exhibits a slightly lower boiling point due to reduced intramolecular steric effects. Its electronic structure favors electrophilic substitution reactions, making it preferable in fragrance synthesis .

Reactivity and Stability

- Electrophilic Substitution : this compound’s ortho-substitution directs incoming electrophiles to the para position, whereas para-Isobutoxytoluene’s substituent orientation limits reactivity at the ortho position.

- Thermal Stability : The bulky isobutoxy group in this compound increases thermal stability compared to alpha-Ethoxytoluene, which decomposes at lower temperatures.

Functional Analogues and Industrial Relevance

While structurally distinct, benzyl ethers (e.g., benzyl isobutyl ether) and alkylated phenols (e.g., 2,6-di-tert-butylphenol) share overlapping applications with this compound, such as solvent use and antioxidant properties. However, benzyl ethers exhibit higher volatility, and alkylated phenols demonstrate superior antioxidant efficacy due to phenolic hydroxyl groups .

Research Findings and Limitations

Recent studies emphasize the role of substituent position and chain length in dictating physicochemical behavior. For instance:

- Ortho-substituted ethers like this compound show reduced biodegradability compared to para-isomers, impacting environmental persistence .

- Ethoxy derivatives are increasingly favored in green chemistry due to lower ecological toxicity .

Limitations: Direct experimental data on this compound’s microbial interactions (e.g., biodegradation) are sparse. Similarly, ’s statistical metrics (Cronbach’s Alpha) are unrelated to chemical comparisons .

Biological Activity

Alpha-Isobutoxytoluene (α-IBT) is a compound derived from toluene, known for its various biological activities. This article explores the biological activity of α-IBT, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Chemical Formula : C10H14O

- Molecular Weight : 150.22 g/mol

The structure features a toluene backbone with an isobutoxy group attached, which influences its solubility and interaction with biological systems.

Pharmacological Effects

Research has indicated that α-IBT exhibits a range of biological activities, including:

- Anti-inflammatory Activity : α-IBT has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : Studies suggest that α-IBT possesses antimicrobial effects, potentially useful in treating infections .

- Neuroprotective Effects : Preliminary findings indicate that α-IBT may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

The mechanisms underlying the biological activities of α-IBT are still being elucidated. Key proposed mechanisms include:

- Inhibition of NF-kB Pathway : By preventing the activation of NF-kB, α-IBT may reduce the expression of various inflammatory mediators .

- Modulation of Ion Channels : Similar to toluene, α-IBT may interact with ion channels such as NMDA receptors, impacting neurotransmission and neuroexcitability .

Case Studies

Several studies have highlighted the biological activity of α-IBT:

- Neuroprotective Study : In a rat model of neurodegeneration, administration of α-IBT resulted in significant preservation of hippocampal neurons compared to control groups. The study measured neuronal survival rates and assessed oxidative stress markers .

- Antimicrobial Efficacy : A study evaluated the effectiveness of α-IBT against various bacterial strains. Results demonstrated a notable reduction in bacterial viability, particularly against Gram-positive bacteria .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.